molecular formula C17H21N3OS B11391436 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one

5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11391436
M. Wt: 315.4 g/mol
InChI Key: STCRPEUIDKELRU-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one is a heterocyclic compound that incorporates both benzothiazole and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with a suitable hexyl-substituted pyrrolone precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of catalysts and solvents can also be tailored to improve the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrolone rings .

Scientific Research Applications

5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolone ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Amino-4-(1,3-benzothiazol-2-YL)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The hexyl group provides hydrophobic character, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins. This can lead to improved pharmacokinetic properties and therapeutic efficacy compared to similar compounds.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1-hexyl-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C17H21N3OS/c1-2-3-4-7-10-20-11-13(21)15(16(20)18)17-19-12-8-5-6-9-14(12)22-17/h5-6,8-9,18,21H,2-4,7,10-11H2,1H3

InChI Key

STCRPEUIDKELRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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